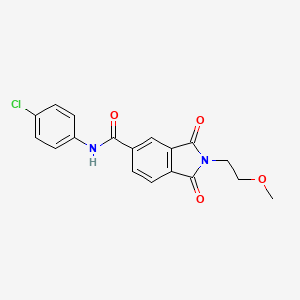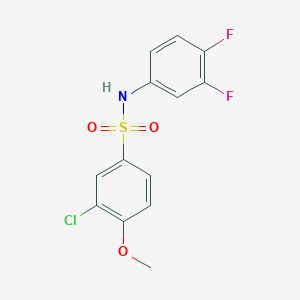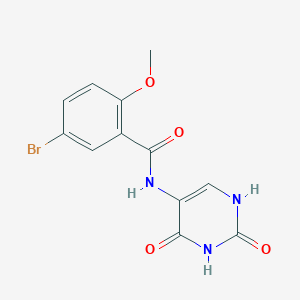![molecular formula C15H19ClN2O3 B4189734 ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B4189734.png)
ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-3-piperidinecarboxylate
説明
Ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-3-piperidinecarboxylate, also known as CPP-115, is a compound that has been studied for its potential therapeutic applications in the treatment of various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a key role in the regulation of GABA levels in the brain. In
科学的研究の応用
Ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-3-piperidinecarboxylate has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-3-piperidinecarboxylate has been shown to increase GABA levels in the brain, which can reduce seizure activity and alleviate anxiety symptoms. ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-3-piperidinecarboxylate has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising treatment for substance use disorders.
作用機序
Ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-3-piperidinecarboxylate works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-3-piperidinecarboxylate can increase GABA levels in the brain, which can have a calming and anticonvulsant effect.
Biochemical and Physiological Effects
Studies have shown that ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-3-piperidinecarboxylate can increase GABA levels in the brain, which can have a variety of effects on the body. For example, increased GABA levels can reduce seizure activity, alleviate anxiety symptoms, and promote relaxation. ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-3-piperidinecarboxylate has also been shown to reduce drug-seeking behavior in animal models of addiction, which may be due to its ability to increase GABA levels and reduce the rewarding effects of drugs.
実験室実験の利点と制限
One advantage of using ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-3-piperidinecarboxylate in lab experiments is that it is a potent and selective inhibitor of GABA transaminase, which can make it a useful tool for studying the role of GABA in various physiological processes. However, one limitation of using ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-3-piperidinecarboxylate is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
将来の方向性
There are several potential future directions for research on ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-3-piperidinecarboxylate. One area of focus could be on developing new formulations of ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-3-piperidinecarboxylate that can be delivered more effectively to the brain, which could enhance its therapeutic potential. Another direction could be on studying the long-term safety and efficacy of ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-3-piperidinecarboxylate in humans, which could help to establish its potential as a clinical treatment for neurological disorders. Finally, future research could focus on exploring the potential of ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-3-piperidinecarboxylate as a treatment for other conditions, such as depression or post-traumatic stress disorder.
特性
IUPAC Name |
ethyl 1-[(3-chlorophenyl)carbamoyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-2-21-14(19)11-5-4-8-18(10-11)15(20)17-13-7-3-6-12(16)9-13/h3,6-7,9,11H,2,4-5,8,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUSQYFWWUGNAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(3-chlorophenyl)carbamoyl]piperidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-fluoro-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4189651.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4189668.png)

![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4189681.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide](/img/structure/B4189684.png)
![2-chloro-4,5-difluoro-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B4189693.png)
![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4189706.png)
![5-(3-methoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4189714.png)
![1-[5-hydroxy-2-methyl-1-(tetrahydro-2-furanylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B4189721.png)

![2-(4-nitrobenzoyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B4189730.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4189739.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4189746.png)
